Ptca -

Ptca

Catalog Number: EVT-1554109
CAS Number:
Molecular Formula: C5H11NS5
Molecular Weight: 245.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-N,N-Dimethylamino-1,2,3,4,5-pentathiocyclooctane is a tertiary amine.
Source and Classification

Percutaneous transluminal coronary angioplasty is classified as an interventional cardiology procedure. It falls under the broader category of percutaneous coronary interventions, which also includes stenting and atherectomy. The primary sources for research and clinical guidelines on this procedure include major cardiovascular journals and databases such as PubMed and the American Heart Association.

Synthesis Analysis

Methods of Synthesis

The synthesis of studies related to percutaneous transluminal coronary angioplasty often involves systematic reviews and meta-analyses. These studies typically assess outcomes such as mortality, myocardial infarction rates, and the need for repeat revascularization procedures. Statistical methods employed include fixed-effect and random-effects models to pool results across different studies, allowing for a comprehensive evaluation of efficacy and safety.

Technical Details

In conducting these analyses, researchers utilize various statistical tools to assess heterogeneity among studies, including the I-squared statistic and sensitivity analyses. Data extraction methods are critical, often requiring independent review by multiple researchers to ensure accuracy and reliability in findings.

Molecular Structure Analysis

Structure and Data

The molecular structure associated with percutaneous transluminal coronary angioplasty primarily concerns the materials used in catheters and stents. Common materials include stainless steel, cobalt-chromium alloys, and polymers for drug-eluting stents. The design of these devices is crucial for their functionality, including features that allow for flexibility, strength, and biocompatibility.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions relevant to percutaneous transluminal coronary angioplasty involve the interaction between the drugs used in drug-eluting stents and the biological environment of the artery. These drugs are typically antiproliferative agents that prevent restenosis by inhibiting smooth muscle cell proliferation. Commonly used drugs include sirolimus and paclitaxel, which act through different mechanisms to reduce inflammation and cellular growth at the site of injury.

Mechanism of Action

Process and Data

The mechanism of action for percutaneous transluminal coronary angioplasty involves several steps:

  1. Balloon Inflation: The inflated balloon compresses the plaque against the arterial wall.
  2. Endothelial Response: This mechanical action triggers an endothelial response that can lead to healing but also to potential restenosis.
  3. Drug Delivery: In drug-eluting procedures, medications are released from the stent or balloon to inhibit cellular proliferation.

Data from clinical trials indicate that while percutaneous transluminal coronary angioplasty can effectively restore blood flow, there is a risk of restenosis that varies based on factors such as lesion characteristics and patient demographics.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of materials used in percutaneous transluminal coronary angioplasty devices include:

  • Flexibility: Essential for navigating through complex vascular pathways.
  • Strength: Necessary to withstand high pressures during balloon inflation.
  • Biocompatibility: Materials must not induce adverse reactions when in contact with blood.

Chemical Properties

Chemical properties focus on the stability of drug coatings on stents or balloons under physiological conditions. The release kinetics of drugs from these devices are critical for their efficacy in preventing restenosis.

Applications

Scientific Uses

Percutaneous transluminal coronary angioplasty is widely used in clinical practice for:

  • Treatment of Coronary Artery Disease: It alleviates symptoms such as angina by restoring blood flow.
  • Acute Coronary Syndromes: It is employed as an emergency intervention during heart attacks.
  • Research Applications: Ongoing studies investigate new materials, techniques, and drug combinations to improve outcomes further.

This procedure has significantly advanced cardiovascular care, providing a less invasive alternative to surgical options like coronary artery bypass grafting while maintaining comparable efficacy in many cases.

Introduction to Percutaneous Transluminal Coronary Angioplasty (PTCA)

Origins in Balloon Angioplasty (1977)

The genesis of modern interventional cardiology dates to September 1977, when German cardiologist Andreas Gruentzig performed the first successful PTCA on a conscious patient in Zurich. Using a handcrafted polyvinyl chloride balloon catheter delivered through a guiding catheter, Gruentzig dilated a proximal left anterior descending artery stenosis. This pioneering procedure—conducted without guidewires or radiographic markers—achieved immediate luminal gain but faced profound limitations [2] [4] [10]. Early devices exhibited:

  • Low burst pressures (<5 atm) limiting efficacy against calcified plaques
  • Large profiles (≥3.0mm) restricting access to proximal, non-tortuous vessels
  • Absence of guidewires complicating lesion navigation

Initial case selection was stringent: only 10% of candidates requiring revascularization were deemed suitable, primarily those with single-vessel disease, discrete concentric lesions, and preserved left ventricular function [2]. Despite these constraints, PTCA demonstrated feasibility as a minimally invasive alternative to coronary artery bypass grafting (CABG).

Table 1: Early Evolution of PTCA Procedures at Cleveland Clinic (1981-1986) [8]

YearProcedures (n)Single-Vessel (%)Multivessel (%)CABG Patients (%)
198113695.64.40.0
198347779.520.53.8
19861,34761.838.212.4

Transition to Stent-Based Interventions

The 1980s witnessed critical innovations addressing PTCA's limitations: acute vessel closure (3-5% cases) and restenosis (25-50% at 6-9 months). Pathologically, balloon inflation caused plaque fracture and medial dissection, triggering thrombotic cascades and neointimal hyperplasia [2] [10]. Two parallel developments emerged:

  • Debulking Devices: Rotational atherectomy, directional coronary atherectomy, and excimer laser aimed to remove atheromatous material rather than merely displacing it. While reducing acute complications, they failed to significantly curb restenosis and remained niche tools due to technical complexity and limited lesion accessibility [2].

  • Metallic Scaffolds: Jacques Puel and Ulrich Sigwart implanted the first coronary stent in 1986. Early stents addressed PTCA's Achilles' heel by:

  • Tacking dissection flaps to prevent vessel occlusion
  • Counteracting elastic recoil through radial strength
  • Reducing negative vascular remodeling [4] [10]

The landmark BENESTENT (1994) and STRESS (1994) trials demonstrated bare-metal stents (BMS) reduced restenosis by 30% compared to PTCA alone. This established stenting as the standard, with "percutaneous coronary intervention" (PCI) superseding "PTCA" terminology [4] [10].

Milestones in Device Innovation (BMS, DES, BVS)

Stent evolution progressed through three generations, each targeting residual limitations:

Bare Metal Stents (BMS):

  • Material Advancements: Transitioned from stainless steel to cobalt-chromium alloys enhancing radial strength and radiopacity
  • Design Optimization: Reduced strut thickness (140μm → 80μm) improved deliverability but amplified restenosis in small vessels
  • Key Limitation: Neointimal hyperplasia caused 20-30% restenosis within 3-6 months [4] [10]

Drug-Eluting Stents (DES):Pivoting from mechanical scaffolding to biological modulation, DES combined metallic platforms with antiproliferative agents:

  • Sirolimus-eluting stents (SES): Released mTOR inhibitors disrupting smooth muscle cell proliferation
  • Paclitaxel-eluting stents (PES): Microtubule stabilizers inhibiting cell migrationFirst-generation DES (CYPHER®, TAXUS®) demonstrated 70-80% reduction in target lesion revascularization (TLR) versus BMS [3] [7]. Network meta-analyses confirmed DES' superiority:

Table 2: Network Meta-Analysis of PCI Technologies in Nonacute CAD (25,388 Patients) [3] [7]

ComparisonRisk Ratio for TLR/TVR (95% CI)Risk Ratio for Death (95% CI)
BMS vs. PTCA0.59 (0.50–0.70)0.98 (0.84–1.15)
DES vs. BMS0.44 (0.35–0.56)0.96 (0.82–1.13)
DES vs. PTCA (indirect)0.30 (0.17–0.51)0.96 (0.60–1.52)

Bioresorbable Vascular Scaffolds (BVS):Conceived to eliminate permanent metallic implants, BVS aimed to:

  • Restore vasomotion and adaptive remodeling
  • Reduce late thrombotic risk from neoatherosclerosis
  • Facilitate non-invasive imaging post-resorption [5] [10]

The ABSORB trials (III, Japan, China) demonstrated non-inferiority of everolimus-eluting BVS versus contemporary DES at 1 year. However, increased scaffold thrombosis (ST) rates emerged, attributed to:

  • Strut thickness (157μm) disrupting shear stress
  • Incomplete apposition during polymer degradation
  • Intraluminal scaffold dismantling (ILSD) [5]

Notably, BVS exhibited a biphasic hazard curve: early ST risk (peaking <36 months) followed by potential long-term benefit after complete resorption (>36 months) [5].

Properties

Product Name

Ptca

IUPAC Name

N,N-dimethylpentathiocan-7-amine

Molecular Formula

C5H11NS5

Molecular Weight

245.5 g/mol

InChI

InChI=1S/C5H11NS5/c1-6(2)5-3-7-9-11-10-8-4-5/h5H,3-4H2,1-2H3

InChI Key

KKJUPNGICOCCDW-UHFFFAOYSA-N

SMILES

CN(C)C1CSSSSSC1

Canonical SMILES

CN(C)C1CSSSSSC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.